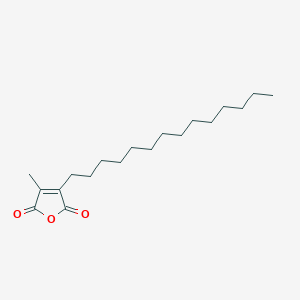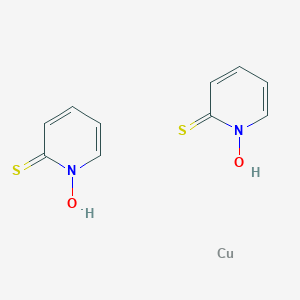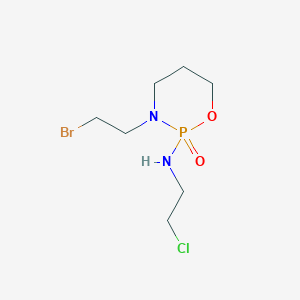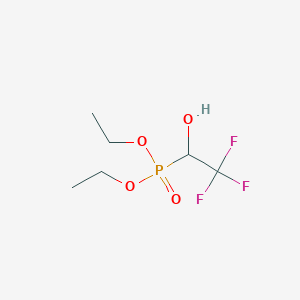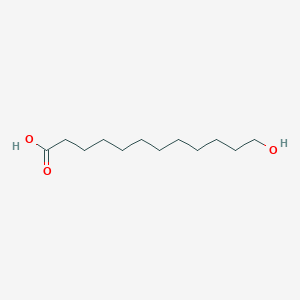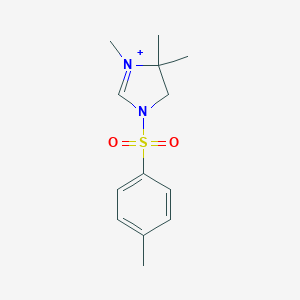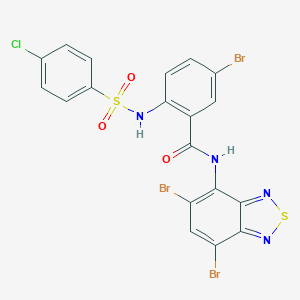
1,2,3,8-四氯萘
描述
1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. It is a type of polychlorinated naphthalene (PCN), which are compounds known for their persistence in the environment and potential toxicity. These compounds, including 1,2,3,8-tetrachloronaphthalene, are of concern due to their classification as Persistent Organic Pollutants (POPs) .
Synthesis Analysis
The synthesis of chlorinated naphthalenes can be achieved through various methods. For instance, 1,4,5,8-tetrachloro derivatives can be prepared from alkyl naphthalenes, which are then used to enhance the donor strength and solubility for further complexation . Another method involves the chlorination of α-tetralones to produce chloronaphthalenes, which can be further modified to obtain the desired chlorination pattern .
Molecular Structure Analysis
The molecular structure of chlorinated naphthalenes can be influenced by steric repulsion due to the presence of bulky halogen atoms. For example, the crystal structure of 1,4,5,8-tetrabromonaphthalene, a related compound, shows a twisted conformation induced by steric repulsion . This suggests that similar steric effects could be present in 1,2,3,8-tetrachloronaphthalene, affecting its molecular geometry and properties.
Chemical Reactions Analysis
Chlorinated naphthalenes can undergo various chemical reactions, including photochemical chlorination, which can lead to a mixture of dichlorides and further chlorinated products . The chlorination of dichloronaphthalenes can result in different tetrachloride isomers, depending on the reaction conditions and the presence of intramolecular non-bonding repulsions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,8-tetrachloronaphthalene are not explicitly detailed in the provided papers. However, the general characteristics of PCNs include low solubility in water, high lipid solubility, and resistance to biodegradation, which contribute to their persistence in the environment . The presence of chlorine atoms also affects the compound's reactivity and its ability to participate in further chemical transformations, such as dechlorination or complexation .
科学研究应用
产前毒性和母胎分布
1,2,3,8-四氯萘(1,2,3,8-TeCN)作为多氯萘(PCNs)类化合物的一部分,已被研究其产前毒性和母胎分布。对雌性Wistar大鼠的研究表明,在给予1,2,3,8-TeCN后,它在母体脂肪组织和其他器官中高度浓集,穿透血脑屏障和胎盘,但不会引起母体毒性或胚胎毒性。然而,在对母鼠无毒性剂量下,观察到对胎儿的毒性效应,包括对胸骨骨化和肾盂扩大的影响(Kilanowicz et al., 2019)。
环境对磷光的影响
对1,2,3,8-四氯萘的磷光进行了研究,以了解其环境影响。研究发现,当从玻璃溶液转变为混合晶体时,其磷光的分辨率会提高,表明对晶体宿主敏感(Giachino & Georger, 1982)。
Halowax配方中的GC × GC qMS分析
对Halowax配方中的1,2,3,8-四氯萘和其他同分异构体进行了全二维气相色谱(GC × GC)分析。该研究利用非极性和形状选择性柱对技术氯萘Halowax配方中的同分异构体进行分离,展示了GC × GC在分析复杂混合物中的能力(Łukaszewicz等,2007)。
萘二氯化物及其衍生物
对萘类化合物的氯化研究,包括1,2,3,8-四氯萘,为相关化合物的制备和结构提供了见解。这包括对1,5-二氯萘转化为各种氯化衍生物的研究,阐明了涉及的化学过程和分子结构(Mare & Suzuki, 1968)。
在五大湖上空的空气中的空间分布
分析了在五大湖上空的空气中多氯萘类化合物的空间分布,包括1,2,3,8-四氯萘。该研究突出了这些化合物的环境存在和行为,有助于我们了解它们的环境影响和分布模式(Helm et al., 2003)。
安全和危害
属性
IUPAC Name |
1,2,3,8-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHXYSILPJXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335269 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,8-Tetrachloronaphthalene | |
CAS RN |
149864-81-3 | |
| Record name | 1,2,3,8-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





